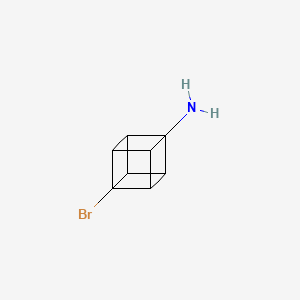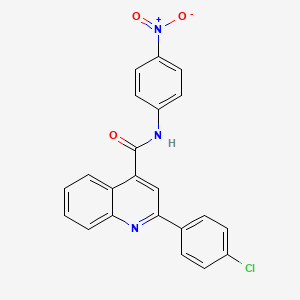
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-nitroaniline.
Formation of Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone in the presence of an acid catalyst.
Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, interfering with DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide: This compound has a methyl group instead of a nitro group, which may result in different biological activities.
2-(4-bromophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which can influence the compound’s solubility and pharmacokinetic properties.
Conclusion
This compound is a compound with significant potential in various scientific research fields Its unique structural features and diverse reactivity make it a valuable tool for studying biological processes and developing new therapeutic agents
Properties
Molecular Formula |
C22H14ClN3O3 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H14ClN3O3/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(27)24-16-9-11-17(12-10-16)26(28)29/h1-13H,(H,24,27) |
InChI Key |
CFNWCSGPZLQBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


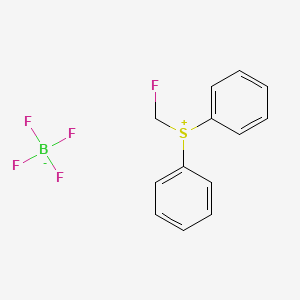

![1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine](/img/structure/B12985630.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
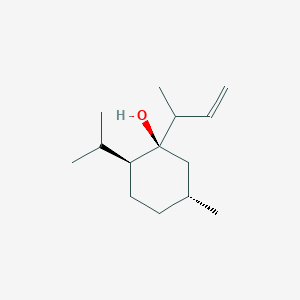

![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12985656.png)
![2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B12985668.png)

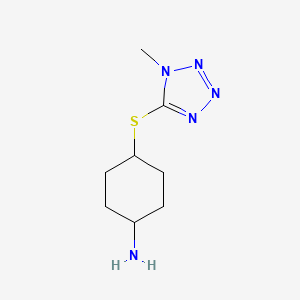
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12985683.png)
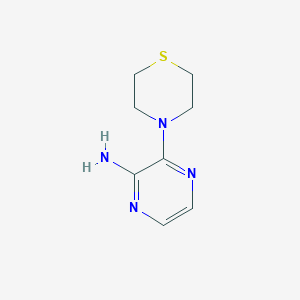
![2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B12985692.png)
